molecular formula C10H10N2O3S B1442632 4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1343152-42-0

4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B1442632
M. Wt: 238.27 g/mol
InChI Key: ZIGBMQXNFLUVET-UHFFFAOYSA-N
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Description

4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound with promising properties for use in various scientific applications . It has a molecular formula of C10H10N2O3S and a molecular weight of 238.27 g/mol.


Synthesis Analysis

The synthesis of pyrimidines, including 4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid, involves numerous methods . The Dimroth rearrangement, a process involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure, is one such method .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific structure of 4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid contributes to its unique properties.


Chemical Reactions Analysis

The Dimroth rearrangement is a key reaction involved in the synthesis of pyrimidines . This rearrangement can be catalyzed by acids, bases, and is accelerated by heat or light . The specific route by which the Dimroth rearrangement takes place depends on many factors, including the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .

Scientific Research Applications

Synthesis Techniques and Derivatives

A novel method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids showcases direct formation techniques and explores the synthesis of various new 2,4,5-trisubstituted thieno[2,3-d]pyrimidine-6-carboxylic acid esters and amides, highlighting innovative approaches in the creation of these compounds (Santilli, Kim, & Wanser, 1971).

Antiviral Activity

Research into 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are related to the thieno[2,3-d]pyrimidine structure, has demonstrated potential antiviral properties. These compounds showed marked inhibitory activity against retrovirus replication in cell culture, highlighting the potential for thieno[2,3-d]pyrimidine derivatives in antiviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Heterocyclic Chemistry and Drug Synthesis

Studies in heterocyclic chemistry involving thieno[2,3-d]pyrimidines have led to the synthesis of compounds with potential as orally active antiallergy agents. This research underscores the utility of thieno[2,3-d]pyrimidine derivatives in the creation of new therapeutic agents with specific biological activities (Temple, Yevich, Covington, Hanning, Seidehamel, Mackey, & Bartek, 1979).

Antioxidant Properties

The synthesis of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives and their evaluation for in vitro antioxidant activity revealed that certain derivatives exhibited significant radical scavenging, suggesting the potential for these compounds in antioxidant applications. This indicates the versatility of thieno[2,3-d]pyrimidine derivatives in various pharmacological contexts (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).

Efficient Synthesis and Biological Activity

An efficient synthesis process for ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates and their carboxylic acid derivatives has been developed, contributing to the growing body of knowledge on synthesizing these compounds more effectively. This research supports the continuous exploration of thieno[2,3-d]pyrimidine derivatives for their potential biological activities (Zanatta, Fortes, Bencke, Marangoni, Camargo, Fantinel, Bonacorso, & Martins, 2015).

properties

IUPAC Name

4-ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-3-15-8-6-5(2)7(10(13)14)16-9(6)12-4-11-8/h4H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGBMQXNFLUVET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=C(SC2=NC=N1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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